3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
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Overview
Description
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C14H10F2O2S and a molecular weight of 280.3 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a difluorophenyl ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-difluorothiophenol with a suitable benzoic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated difluorophenyl derivatives.
Scientific Research Applications
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
- 4-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
- 3-{[(2,4-Difluorophenyl)sulfanyl]methyl}benzoic acid
Uniqueness
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is unique due to the specific positioning of the difluorophenyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVVSLYNWJZWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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